molecular formula C11H15IO2 B2979952 11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one CAS No. 2138110-23-1

11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one

Cat. No.: B2979952
CAS No.: 2138110-23-1
M. Wt: 306.143
InChI Key: DKHBCQOIMGHLEM-UHFFFAOYSA-N
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Description

11-(Iodomethyl)-10-oxadispiro[3.0.3⁵.3⁴]undecan-9-one is a structurally complex spirocyclic compound characterized by a dispiro framework with an iodomethyl substituent and a ketone functional group. Its molecular formula is C₁₁H₁₅IO₂, with a molecular weight of 273.72 g/mol and a CAS number of 2230802-71-6 . The iodomethyl group introduces significant reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions. Its dispiro architecture ([3.0.3⁵.3⁴]) distinguishes it from simpler spirocycles, likely influencing its conformational rigidity and steric properties.

Properties

IUPAC Name

11-(iodomethyl)-10-oxadispiro[3.0.35.34]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c12-7-8-10(3-1-4-10)11(5-2-6-11)9(13)14-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHBCQOIMGHLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(OC(=O)C23CCC3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound using iodine and a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(Iodomethyl)-10-oxadispiro[3.0.3{5}.3{4}]undecan-9-one involves its interaction with specific molecular targets. The iodine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
11-(Iodomethyl)-10-oxadispiro[3.0.3⁵.3⁴]undecan-9-one 2230802-71-6 C₁₁H₁₅IO₂ 273.72 Dispiro [3.0.3⁵.3⁴], iodomethyl, ketone Synthetic intermediate; potential for drug discovery
1,4,8-Trioxaspiro[4.6]undecan-9-one Not provided C₈H₁₂O₄ 172.18 Spiro [4.6], trioxa rings Pharmaceutical/agrochemical intermediate
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 267.36 Spiro [5.5], aza group, tert-butyl ester Medicinal chemistry (lipophilic scaffold)
9-Methylspiro[5.5]undecan-3-one 3643-17-2 C₁₂H₂₀O 180.29 Spiro [5.5], methyl substituent Simpler spiro model for conformational studies
3-Heterospiro[5.5]undecan-9-ones Variants Variable ~200–300 Spiro [5.5], heteroatoms (e.g., S, N) Synthetic versatility via Robinson annelation

Key Differences

Spiro Architecture: The target compound’s dispiro [3.0.3⁵.3⁴] system creates a more complex and rigid framework compared to single-spiro systems like [4.6] or [5.5] . This rigidity may enhance stability in catalytic or high-stress environments.

Functional Groups: The iodomethyl group in the target compound offers unique reactivity for halogen-based coupling reactions (e.g., Suzuki-Miyaura), unlike the methyl group in 9-Methylspiro[5.5]undecan-3-one or the trioxa rings in 1,4,8-Trioxaspiro[4.6]undecan-9-one . The ketone at position 9 is common across spirocyclic undecanones, enabling reductive amination or condensation reactions .

Applications: 1,4,8-Trioxaspiro[4.6]undecan-9-one is directly used in drug synthesis, whereas the target compound’s applications remain inferred from structural parallels .

Physicochemical Properties

  • Solubility : The iodomethyl group may reduce aqueous solubility compared to oxygen-rich analogues like 1,4,8-Trioxaspiro[4.6]undecan-9-one .
  • Stability: The dispiro system likely enhances thermal stability relative to monospiro compounds, though the iodomethyl group could pose light sensitivity risks .

Research Findings and Gaps

  • Synthetic Utility : The target compound’s iodomethyl group positions it as a versatile intermediate for late-stage functionalization, a feature underutilized in current literature .
  • Biological Activity: No direct studies on its pharmacological properties exist, unlike 1,4,8-Trioxaspiro[4.6]undecan-9-one, which is linked to agrochemical development .
  • Structural Studies : Conformational analysis via NMR or X-ray crystallography is needed to clarify the dispiro system’s impact on reactivity .

Biological Activity

11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one is a unique compound characterized by its complex spirocyclic structure and the presence of iodine, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_{11}H_{15}I O, with a molecular weight of approximately 286.14 g/mol. The compound features a dispiro structure that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of iodine in the structure can enhance the reactivity and bioavailability of the compound.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing iodine are known for their ability to disrupt microbial membranes and inhibit growth.

Anticancer Properties

The spirocyclic nature of this compound may allow it to interact with various cellular pathways involved in cancer progression. Research has shown that similar spiro compounds can induce apoptosis in cancer cells, suggesting potential for therapeutic use in oncology.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cell signaling pathways.
  • Membrane Disruption : The iodine atom may facilitate interactions with lipid membranes, leading to cell lysis.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of related compounds:

  • Antimicrobial Studies :
    • A study on iodinated compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .
  • Anticancer Activity :
    • In vitro assays showed that spirocyclic compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . Further research is needed to confirm these effects specifically for the compound .
  • Pharmacological Profiles :
    • A pharmacological evaluation indicated that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial for treating conditions like arthritis or chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers

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